

# A Comparative Spectroscopic Analysis of 3-Aminopyridazine-4-carbonitrile and Its Isomers

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## Compound of Interest

Compound Name: 3-Aminopyridazine-4-carbonitrile

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For researchers, scientists, and drug development professionals, a detailed spectroscopic comparison of **3-aminopyridazine-4-carbonitrile** and its isomers is presented. This guide provides a comprehensive analysis of their spectral properties, supported by experimental data and detailed methodologies, to aid in their identification, characterization, and application in drug discovery and development.

This publication focuses on the spectroscopic differences and similarities between **3-aminopyridazine-4-carbonitrile** and its positional isomers: 4-aminopyridazine-3-carbonitrile, 5-aminopyridazine-3-carbonitrile, and 6-aminopyridazine-3-carbonitrile. The distinct arrangement of the amino and cyano groups on the pyridazine ring in these isomers leads to unique spectral fingerprints, which are critical for their unambiguous identification and for understanding their chemical behavior.

## Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for **3-aminopyridazine-4-carbonitrile** and its isomers. The data presented are for aryl-substituted derivatives, as comprehensive data for the unsubstituted parent compounds are not readily available in the literature. The presented data for the 5-phenyl derivative of **3-aminopyridazine-4-carbonitrile** provides a valuable reference point.<sup>[1][2]</sup>

Compound	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	FT-IR (ν <sub>max</sub> , cm <sup>-1</sup> )	Mass Spec. (m/z)
3-Amino-5-phenylpyridazine-4-carbonitrile	8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH <sub>2</sub> )[1]	159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62[1]	3437, 3300, 3105 (N-H, C-H), 2219 (C≡N), 1641, 1562, 1498 (C=C, C=N)[1]	196 [M+][1]
4-Aminopyridazine-3-carbonitrile	Data not available in search results.	Data not available in search results.	Data not available in search results.	Data not available in search results.
5-Aminopyridazine-3-carbonitrile	Data not available in search results.	Data not available in search results.	Data not available in search results.	Data not available in search results.
6-Aminopyridazine-3-carbonitrile	Data not available in search results.	Data not available in search results.	Data not available in search results.	Data not available in search results.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of the aminopyridazine carbonitrile derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) was used as an internal standard.

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker 300 spectrometer operating at 300 MHz for protons and 75.5 MHz for carbons.

**Data Acquisition:** For <sup>1</sup>H NMR, the spectral width was typically 0-15 ppm. For <sup>13</sup>C NMR, the spectral width was 0-200 ppm. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Solid samples were prepared as potassium bromide (KBr) discs.

Instrumentation: FT-IR spectra were recorded on a Thermo Nicolet (Nexus 670) Fourier-transform infrared spectrometer.

Data Acquisition: Spectra were typically recorded in the range of 4000-400  $\text{cm}^{-1}$ . The positions of absorption bands are reported in reciprocal centimeters ( $\text{cm}^{-1}$ ).

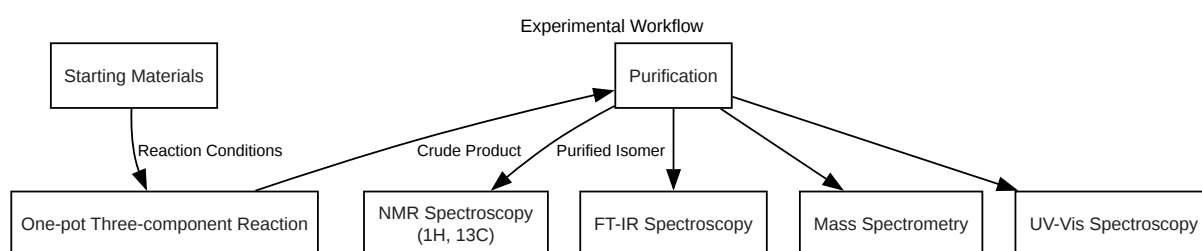
## Mass Spectrometry (MS)

Instrumentation: Mass spectra were obtained using electron ionization (EI) on a suitable mass spectrometer.

Data Acquisition: The mass-to-charge ratio ( $m/z$ ) of the molecular ion and major fragment ions were recorded.

## Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of aminopyridazine carbonitrile derivatives is illustrated in the following diagram.

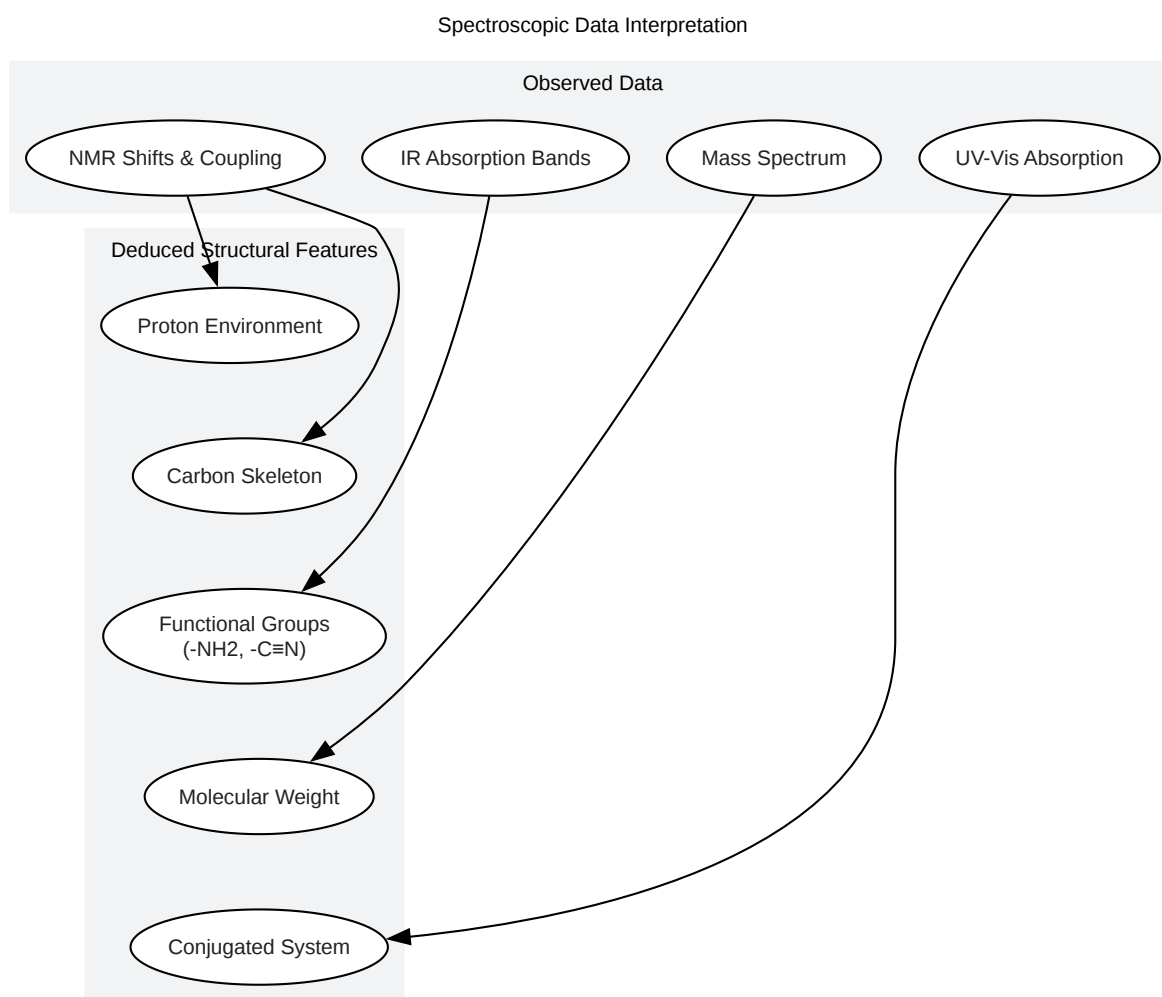


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Caption: A generalized workflow for the synthesis and spectroscopic analysis of aminopyridazine carbonitrile isomers.

## Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical process of correlating spectral features with molecular structure. The following diagram illustrates the relationships between the observed spectroscopic data and the structural features of the aminopyridazine carbonitrile isomers.



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Caption: Logical flow from spectroscopic data to the elucidation of molecular structure.

Due to the limited availability of complete spectroscopic data for the unsubstituted parent compounds, this guide primarily serves as a foundational framework. Further experimental work is necessary to populate the comparative data table for all isomers of **3-aminopyridazine-4-carbonitrile**, which will be invaluable for the scientific community.

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## References

- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. researchgate.net [researchgate.net]
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